An In-depth Technical Guide to N-(4-aminophenyl)-4-methylbenzamide
An In-depth Technical Guide to N-(4-aminophenyl)-4-methylbenzamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(4-aminophenyl)-4-methylbenzamide (CAS No. 23600-44-4), a key organic intermediate with significant potential in medicinal chemistry and materials science. This document consolidates its known physicochemical properties, outlines a detailed synthetic methodology, and provides an analysis of its expected spectral characteristics. Furthermore, it addresses critical safety and handling protocols and explores the compound's promising applications, particularly in the context of drug discovery, drawing parallels with structurally related benzamide derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this compound.
Chemical Identity and Physicochemical Properties
N-(4-aminophenyl)-4-methylbenzamide is an aromatic amide derivative. Its unique structure, featuring a p-toluoyl group attached to a p-phenylenediamine moiety, makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Properties of N-(4-aminophenyl)-4-methylbenzamide
| Property | Value | Source(s) |
| CAS Number | 23600-44-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄N₂O | [4][5] |
| Molecular Weight | 226.27 g/mol | [4][5] |
| IUPAC Name | N-(4-aminophenyl)-4-methylbenzamide | [1] |
| Synonyms | Benzamide, N-(4-aminophenyl)-4-methyl- | [4] |
| Boiling Point | 336.5°C at 760 mmHg | [4] |
| Density | 1.21 g/cm³ | [4] |
| Flash Point | 157.3°C | [4] |
| Refractive Index | 1.671 | [4] |
| Melting Point | Not available in cited literature. | [2][3] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be logically broken down into two primary stages:
-
Amide Formation: Reaction of 4-methylbenzoyl chloride with 4-nitroaniline to form N-(4-nitrophenyl)-4-methylbenzamide.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the target primary amine, N-(4-aminophenyl)-4-methylbenzamide.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-nitrophenyl)-4-methylbenzamide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroaniline (1.0 eq.) and a suitable base such as triethylamine or pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of 4-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-4-methylbenzamide.
Step 2: Synthesis of N-(4-aminophenyl)-4-methylbenzamide
-
Reaction Setup: Dissolve the crude N-(4-nitrophenyl)-4-methylbenzamide from the previous step in a mixture of ethanol and water.[7]
-
Reduction: Add iron powder (Fe, ~5 eq.) and ammonium chloride (NH₄Cl, ~1 eq.) to the solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[7]
-
Filtration and Isolation: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield N-(4-aminophenyl)-4-methylbenzamide as a solid.
Analytical Characterization
¹H NMR Spectroscopy (Expected Signals)
-
Methyl Protons: A singlet peak around δ 2.3-2.5 ppm corresponding to the three protons of the methyl group on the p-toluoyl ring.
-
Aromatic Protons:
-
A pair of doublets in the range of δ 7.2-7.8 ppm for the p-disubstituted toluoyl ring.
-
A pair of doublets in the range of δ 6.6-7.5 ppm for the p-disubstituted aminophenyl ring.
-
-
Amine and Amide Protons:
-
A broad singlet for the two amine (-NH₂) protons, typically in the range of δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
A singlet for the amide (-NH-) proton, usually deshielded and appearing downfield, likely in the range of δ 8.0-10.0 ppm.
-
¹³C NMR Spectroscopy (Expected Signals)
-
Methyl Carbon: A signal around δ 20-22 ppm for the methyl carbon.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Carbonyl Carbon: A characteristic deshielded signal for the amide carbonyl carbon, expected in the range of δ 165-170 ppm.
Infrared (IR) Spectroscopy (Expected Key Absorptions)
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂), and a sharper band in the same region for the secondary amide (-NH-).
-
C=O Stretching: A strong absorption band for the amide carbonyl group, typically appearing around 1640-1680 cm⁻¹.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Characteristic absorptions in their respective regions.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (226.27).
-
Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the amide bond, leading to fragment ions corresponding to the p-toluoyl cation and the aminophenyl radical cation.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-(4-aminophenyl)-4-methylbenzamide (CAS 23600-44-4) is not widely available.[3] However, based on data for structurally similar aromatic amines and amides, the following precautions should be observed:
-
Hazard Classification: Likely to be classified as an irritant.[4] May cause skin, eye, and respiratory tract irritation.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications and Research Interest
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[7][8] Derivatives of N-(4-aminophenyl)-4-methylbenzamide hold significant promise in several areas of drug discovery.
Oncology
Many benzamide derivatives have been investigated as anticancer agents.[22][23][24] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: The structural motifs present in N-(4-aminophenyl)-4-methylbenzamide are found in various kinase inhibitors, which are crucial for regulating cell signaling pathways involved in cancer cell proliferation and survival.
-
HDAC Inhibition: The o-aminobenzamide moiety is a known pharmacophore for histone deacetylase (HDAC) inhibitors, a class of drugs that has shown promise in cancer therapy.[22]
-
DNA Methyltransferase Inhibition: Structurally related compounds have been explored as inhibitors of DNA methyltransferases (DNMTs), which play a key role in epigenetic regulation and are often dysregulated in cancer.[25]
Other Therapeutic Areas
The versatility of the benzamide scaffold extends beyond oncology.[26] Research into related compounds suggests potential applications in:
-
Neurodegenerative Diseases: Some benzamide derivatives have been investigated for their neuroprotective effects.
-
Antiviral Agents: Certain N-phenylbenzamide derivatives have shown potential as antiviral agents, for instance, against the Hepatitis B virus.[26]
-
Antibacterial Agents: The biological activity of related p-toluenesulfonamides has been explored against various bacteria.
Conclusion
N-(4-aminophenyl)-4-methylbenzamide is a valuable chemical entity with a well-defined structure and a straightforward synthetic pathway. While some of its specific physicochemical and spectral properties require further experimental validation, its structural similarity to a wide range of biologically active compounds makes it a molecule of significant interest for further research and development. Its potential applications, particularly in the design of novel kinase inhibitors and other therapeutic agents, warrant continued investigation by the scientific community. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
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